molecular formula C8H12Cl3N3 B15087812 1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride

1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride

Cat. No.: B15087812
M. Wt: 256.6 g/mol
InChI Key: XSEHQKGGQSWUIC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves the modulation of biological processes through its chemical interactions .

Comparison with Similar Compounds

1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride can be compared with other similar compounds, such as:

  • 1-methylbenzimidazole-5-amine
  • 5-amino-1-methylbenzimidazole
  • 1-methyl-1H-benzimidazol-5-amine

These compounds share similar chemical structures but may differ in their specific properties and applications . The uniqueness of 1-methyl-1H-benzoimidazol-5-ylamine trihydrochloride lies in its specific chemical properties and the range of applications it supports.

Properties

Molecular Formula

C8H12Cl3N3

Molecular Weight

256.6 g/mol

IUPAC Name

1-methylbenzimidazol-5-amine;trihydrochloride

InChI

InChI=1S/C8H9N3.3ClH/c1-11-5-10-7-4-6(9)2-3-8(7)11;;;/h2-5H,9H2,1H3;3*1H

InChI Key

XSEHQKGGQSWUIC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)N.Cl.Cl.Cl

Origin of Product

United States

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